molecular formula C18H17ClN2O4S B2922943 N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-68-6

N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2922943
M. Wt: 392.85
InChI Key: WTMANPPJXWGRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,2,1-ij]quinoline core, which is a type of fused ring system found in many biologically active compounds . Attached to this core are a sulfonamide group and a phenyl ring with a methoxy and a chloro substituent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fused ring system, the sulfonamide group, and the substituted phenyl ring would all contribute to its three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Research has identified polymorphic modifications of a closely related compound, which possesses strong diuretic properties and could potentially be used as a new hypertension remedy. The study of these polymorphs reveals differences in crystal packing, with implications for the compound's stability and efficacy (Shishkina et al., 2018).

Antibacterial Activity

The green synthesis of novel quinoxaline sulfonamides, which include derivatives of the compound , has shown antibacterial activity against Staphylococcus spp. and Escherichia coli. This highlights the compound's potential in addressing bacterial infections and its relevance in the development of new antimicrobial agents (Alavi et al., 2017).

Synthesis and Photophysical Properties

Efficient synthetic routes have been developed for the production of pyrrolo-/indolo[1,2-a]quinolines and related compounds, including the study of their photophysical properties. This research is significant for the design of materials with specific optical properties for potential use in electronic devices or as diagnostic tools (Kiruthika et al., 2014).

Antineoplastic Potential

Some derivatives of the compound have been synthesized as potential antineoplastic agents, showing cell growth inhibitory properties against a panel of cancer cell lines. This suggests a promising avenue for the development of novel cancer therapies, particularly for solid tumors (Ferlin et al., 2000).

Fluorescence and Quantum Chemical Investigations

Research into multi-substituted quinoline derivatives derived from the compound has explored their fluorescence and quantum chemical properties. This study contributes to the understanding of how structural variations affect the optical properties of such compounds, which could be crucial for their application in fluorescent markers or sensors (Le et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These might include further studies to determine its physical and chemical properties, investigations into its mechanism of action, and the development of methods for its synthesis .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-16-4-3-13(10-15(16)19)20-26(23,24)14-8-11-2-5-17(22)21-7-6-12(9-14)18(11)21/h3-4,8-10,20H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMANPPJXWGRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.